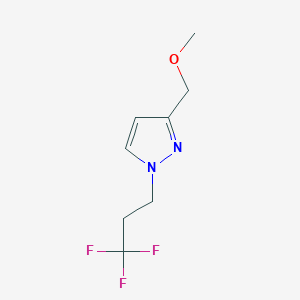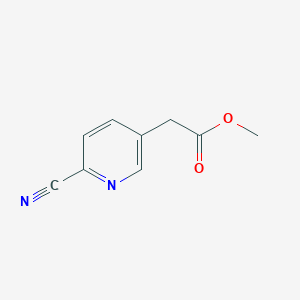
4-(2-Hydroxyethyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)piperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a six-membered ring containing one nitrogen atom and a hydroxyl group attached to an ethyl side chain, making it a versatile intermediate in organic synthesis.
作用機序
Target of Action
It is known that piperidine derivatives, which include 4-(2-hydroxyethyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . This suggests that the compound may interact with a wide range of biological targets.
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions, leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may interact with and influence a variety of biochemical pathways .
Result of Action
Given the wide range of pharmaceutical applications of piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperidin-2-one typically involves the cyclization of amino alcohols. One common method includes the use of thionyl chloride (SOCl₂) to chlorinate the amino alcohol, followed by cyclization to form the piperidine ring . Another approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts .
Industrial Production Methods: Industrial production often employs continuous flow reactions for efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various substituted piperidines . This method is advantageous due to its high yield and diastereoselectivity.
化学反応の分析
Types of Reactions: 4-(2-Hydroxyethyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typical reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl or aryl derivatives.
科学的研究の応用
4-(2-Hydroxyethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
類似化合物との比較
1-(2-Hydroxyethyl)piperidine: Similar structure but lacks the carbonyl group, leading to different reactivity and applications.
Piperidine: The parent compound without the hydroxyl and carbonyl groups, used widely in organic synthesis.
Piperazine: Another six-membered ring with two nitrogen atoms, used in pharmaceuticals and as a chemical intermediate.
Uniqueness: 4-(2-Hydroxyethyl)piperidin-2-one is unique due to its combination of a hydroxyl group and a carbonyl group within the piperidine ring. This dual functionality allows for diverse chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
4-(2-hydroxyethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-4-2-6-1-3-8-7(10)5-6/h6,9H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPVWMSXIZHRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781891-30-2 |
Source


|
| Record name | 4-(2-hydroxyethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709381.png)
![N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2709382.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)
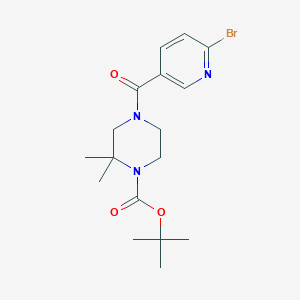
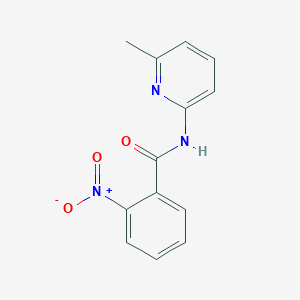
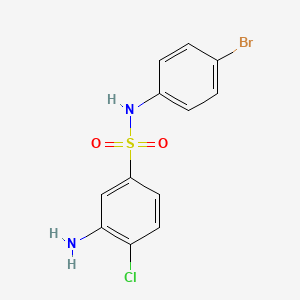

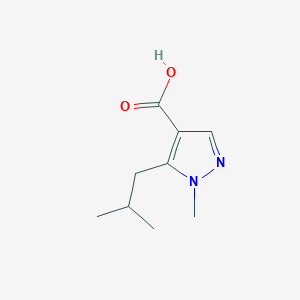
![1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709395.png)


![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)
